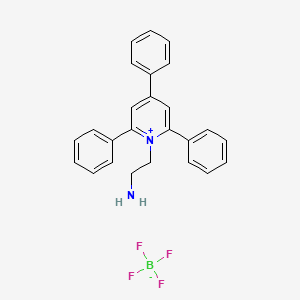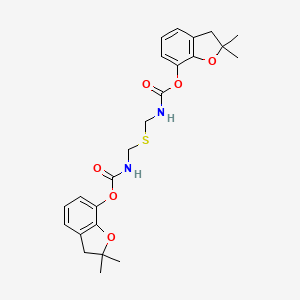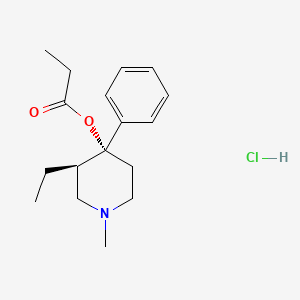
8-Prenyl-rac-pinocembrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Prenyl-rac-pinocembrin is a prenylated flavonoid, a derivative of pinocembrin. Pinocembrin itself is a natural flavonoid compound found in honey, propolis, and various plants such as ginger roots and wild marjoram . This compound has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Prenyl-rac-pinocembrin typically involves the prenylation of pinocembrin. This process can be achieved through various chemical reactions, including the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction of pinocembrin from natural sources followed by chemical modification. The extraction process often includes solvent extraction, precipitation, and chromatography techniques to isolate pinocembrin from plant materials .
化学反应分析
Types of Reactions: 8-Prenyl-rac-pinocembrin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, potassium carbonate, DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
科学研究应用
8-Prenyl-rac-pinocembrin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives.
作用机制
The mechanism of action of 8-Prenyl-rac-pinocembrin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Neuroprotection: It protects neurons by reducing oxidative stress, modulating mitochondrial function, and regulating apoptosis.
相似化合物的比较
Pinocembrin: The parent compound, known for its antioxidant and neuroprotective properties.
Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory effects.
Hesperetin: A flavonoid with comparable pharmacological activities, including neuroprotection and anti-inflammatory effects.
Uniqueness of 8-Prenyl-rac-pinocembrin: this compound stands out due to its enhanced lipophilicity, which improves its bioavailability and ability to cross biological membranes. This makes it particularly effective in targeting neurological pathways and exerting its protective effects .
属性
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSYIQAGQMLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)


![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)





![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)

